

# An In-depth Technical Guide to Phenacyl Bromide: Chemical Properties and Structure

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## Compound of Interest

Compound Name: Phenacyl Bromide

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## Introduction

**Phenacyl bromide** (2-bromo-1-phenylethanone) is a versatile organic compound widely utilized in chemical synthesis and analysis.<sup>[1][2][3]</sup> Its reactivity as an  $\alpha$ -bromoketone makes it a valuable reagent for the alkylation of various nucleophiles, including amines, thiols, and carboxylates.<sup>[4]</sup> This property has led to its application in the derivatization of molecules for analytical purposes, such as enhancing their detection in chromatography, and as a building block in the synthesis of more complex molecules, including pharmaceuticals.<sup>[3][4]</sup> This technical guide provides a comprehensive overview of the chemical properties, structure, and key experimental protocols related to **phenacyl bromide**.

## Chemical and Physical Properties

**Phenacyl bromide** is a white to pale yellow crystalline solid at room temperature with a pungent odor.<sup>[2]</sup> It is known to be a lachrymator, causing irritation to the eyes, and should be handled with appropriate safety precautions.<sup>[1]</sup>

Table 1: Chemical and Physical Properties of **Phenacyl Bromide**

Property	Value	Reference
IUPAC Name	2-bromo-1-phenylethanone	[1][5]
Synonyms	2-Bromoacetophenone, $\alpha$ -Bromoacetophenone, Bromomethyl phenyl ketone	[1][5]
CAS Number	70-11-1	[1][3]
Molecular Formula	C <sub>8</sub> H <sub>7</sub> BrO	[1][2][3][5]
Molar Mass	199.04 g/mol	[1][2]
Appearance	White to pale yellow crystalline solid	[2][3]
Melting Point	48-51 °C	[2][4]
Boiling Point	256 °C (at 760 mmHg); 136 °C (at 18 mmHg)	[2][5]
Solubility	Practically insoluble in water. [6] Freely soluble in alcohol, benzene, chloroform, and ether.[6] Expected to be soluble in ethanol and acetone.[2]	

## Molecular Structure

The structure of **phenacyl bromide** consists of an acetophenone core substituted with a bromine atom at the  $\alpha$ -carbon. This structure is key to its reactivity, with the carbonyl group activating the adjacent carbon-bromine bond towards nucleophilic substitution.

Caption: Chemical Structure of **Phenacyl Bromide**.

## Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

- $^1\text{H}$  NMR (in  $\text{CDCl}_3$ ): The proton NMR spectrum of **phenacyl bromide** typically shows a multiplet in the aromatic region ( $\delta$  7.2-8.0 ppm) corresponding to the five protons of the phenyl group. A characteristic singlet for the two methylene protons ( $-\text{CH}_2\text{Br}$ ) appears further downfield, typically around  $\delta$  4.4 ppm.
- $^{13}\text{C}$  NMR (in  $\text{CDCl}_3$ ): The carbon NMR spectrum displays a signal for the carbonyl carbon around  $\delta$  191 ppm. The carbon of the bromomethyl group ( $-\text{CH}_2\text{Br}$ ) appears at approximately  $\delta$  31 ppm. The aromatic carbons resonate in the region of  $\delta$  128-134 ppm.

### Infrared (IR) Spectroscopy

The IR spectrum of **phenacyl bromide** is characterized by a strong absorption band for the carbonyl group ( $\text{C}=\text{O}$ ) stretch, typically observed around  $1690\text{-}1700\text{ cm}^{-1}$ . Aromatic C-H stretching vibrations are seen above  $3000\text{ cm}^{-1}$ , while C-H bending vibrations for the monosubstituted benzene ring appear in the fingerprint region. The C-Br stretching vibration is expected at lower wavenumbers.

### Mass Spectrometry (MS)

In the mass spectrum of **phenacyl bromide**, the molecular ion peak ( $\text{M}^+$ ) is observed at  $m/z$  198 and 200 with approximately equal intensity, which is characteristic of a compound containing one bromine atom (due to the natural isotopic abundance of  $^{79}\text{Br}$  and  $^{81}\text{Br}$ ). A prominent fragment is the benzoyl cation ( $\text{C}_6\text{H}_5\text{CO}^+$ ) at  $m/z$  105, formed by the loss of the bromomethyl radical ( $\cdot\text{CH}_2\text{Br}$ ). Another significant fragment is the phenyl cation ( $\text{C}_6\text{H}_5^+$ ) at  $m/z$  77, resulting from the loss of a carbonyl group from the benzoyl cation.

## Experimental Protocols

### Synthesis of Phenacyl Bromide via Bromination of Acetophenone

This protocol is adapted from Organic Syntheses.

#### Materials:

- Acetophenone

- Anhydrous ether
- Anhydrous aluminum chloride
- Bromine
- Water
- Petroleum ether
- Methanol (for recrystallization)

#### Procedure:

- In a three-necked flask equipped with a mechanical stirrer, separatory funnel, and reflux condenser, dissolve 50 g (0.42 mole) of acetophenone in 50 mL of anhydrous ether.
- Cool the solution in an ice bath and add 0.5 g of anhydrous aluminum chloride.
- Gradually add 67 g (21.5 mL, 0.42 mole) of bromine from the separatory funnel with stirring at a rate of about 1 mL per minute.
- After the addition is complete, immediately remove the ether and dissolved hydrogen bromide under reduced pressure with a slight current of air.
- The resulting solid mass of brownish-yellow crystals is washed with a mixture of 10 mL of water and 10 mL of petroleum ether to remove color.
- Filter the crystals with suction and wash with fresh portions of the water-petroleum ether mixture until a white product is obtained. The crude **phenacyl bromide** melts at 45–48 °C.
- For further purification, recrystallize the crude product from 25–30 mL of methanol to yield white crystals with a melting point of 49–51 °C.

## Purification by Recrystallization

#### Principle:

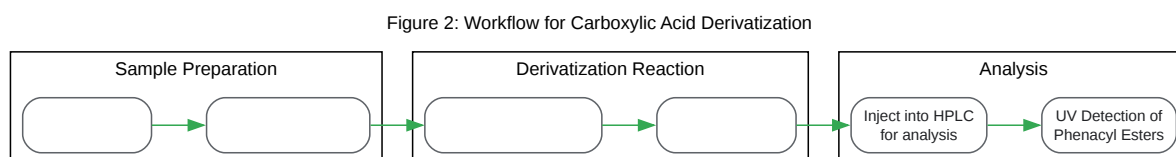
Recrystallization is a technique used to purify solid compounds. The impure solid is dissolved in a hot solvent in which the compound is soluble at high temperatures but less soluble at lower temperatures. Upon cooling, the purified compound crystallizes out of the solution, leaving the impurities dissolved.

Procedure:

- Dissolve the crude **phenacyl bromide** in a minimum amount of hot methanol.
- If there are any insoluble impurities, perform a hot filtration to remove them.
- Allow the hot, saturated solution to cool slowly to room temperature, and then in an ice bath to induce crystallization.
- Collect the purified crystals by vacuum filtration.
- Wash the crystals with a small amount of cold methanol to remove any remaining impurities.
- Dry the crystals, for example, in a vacuum desiccator.

## Derivatization of Carboxylic Acids for HPLC Analysis

**Phenacyl bromide** is used to derivatize carboxylic acids to their corresponding phenacyl esters, which have a strong UV absorbance, facilitating their detection by HPLC.



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Caption: Workflow for Carboxylic Acid Derivatization.

Materials:

- Carboxylic acid sample
- Potassium carbonate (or another suitable base)
- **Phenacyl bromide**
- Acetone (or other suitable organic solvent)
- HPLC system with a UV detector

#### Procedure:

- Dissolve the carboxylic acid sample in a suitable solvent.
- Add a base, such as potassium carbonate, to deprotonate the carboxylic acid, forming the carboxylate salt.
- Add a solution of **phenacyl bromide** in an organic solvent (e.g., acetone).
- Heat the reaction mixture to facilitate the nucleophilic substitution reaction, forming the phenacyl ester.
- After the reaction is complete, the mixture can be directly injected into an HPLC system for analysis. The phenacyl esters are typically separated on a reverse-phase column and detected by their UV absorbance.

## Conclusion

**Phenacyl bromide** is a fundamental reagent in organic chemistry with well-defined chemical and physical properties. Its reactivity, particularly in nucleophilic substitution reactions, makes it an invaluable tool for both synthesis and analysis. The experimental protocols detailed in this guide provide a foundation for its synthesis, purification, and application in derivatization for chromatographic analysis. A thorough understanding of its properties and handling is essential for its safe and effective use in a research and development setting.

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